Afegostat
Overview
Description
Afegostat is not directly mentioned in the available literature from the search. However, the principles and methodologies relevant to its potential synthesis, molecular structure analysis, and the characterization of its physical and chemical properties can be inferred from general approaches in the synthesis and study of complex molecules. Molecules with defined functions and structures are synthesized through strategic approaches that often merge traditional chemical synthesis with biological methods, aiming for molecules with specific physical, chemical, and biological properties (Wu & Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules like Afegostat involves the strategic integration of chemical and biological synthesis techniques. The design of new materials through reticular synthesis exemplifies the approach needed for Afegostat's synthesis, focusing on the assembly of ordered frameworks with predetermined structures, compositions, and properties (Yaghi et al., 2003).
Molecular Structure Analysis
The molecular structure of Afegostat would likely be analyzed through computational methods and quantum chemistry to determine its geometrical structures accurately. This approach is essential for understanding the molecule's chemical and physical properties and is a fundamental aspect of molecular science (Puzzarini, 2016).
Chemical Reactions and Properties
The understanding of Afegostat's chemical reactions and properties can be enhanced by exploring molecular self-assembly and nanochemistry, where noncovalent interactions play a significant role in the formation of complex molecular structures. This chemical strategy can potentially be applied to synthesize nanostructures with specific functions and properties (Whitesides et al., 1991).
Scientific Research Applications
However, I can provide information on the general practices and advancements in scientific research which could be relevant to the study and application of Afegostat:
Research in the Wild and Social Identities in Science :
- This paper discusses new forms of techno-science-society interactions, highlighting the collaboration between non-scientists and scientists in producing and disseminating knowledge. Such collaborative research models might be relevant for studying Afegostat, especially if patient groups or other stakeholders are involved (Callon & Rabeharisoa, 2003).
Rethinking Market Research in Science :
- This research emphasizes the improvement of research methods through new understandings of scientific procedures, which can be applicable in enhancing the study of Afegostat (Zaltman, 1997).
Categorizations in Research :
- This paper explores the relevance of categorizations like basic research, applied research, and experimental development in modern knowledge production. Such classifications could be important in structuring research on Afegostat (Gulbrandsen & Kyvik, 2010).
Herding and Bias in Scientific Research :
- This article discusses biases in scientific research, which is crucial to consider in the study of any new drug or treatment, including Afegostat (Baddeley, 2015).
Safety And Hazards
Afegostat is intended for research use only and not for human or veterinary use . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . In case of eye contact, flush with copious amounts of water for at least 15 minutes . If swallowed, rinse mouth with water .
Future Directions
properties
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168651 | |
Record name | Afegostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afegostat | |
CAS RN |
169105-89-9 | |
Record name | Isofagomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169105-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afegostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afegostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afegostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFEGOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.